molecular formula C29H25N3O2S B11773803 3-Amino-4-(4-methoxyphenyl)-N,6-di-p-tolylthieno[2,3-b]pyridine-2-carboxamide

3-Amino-4-(4-methoxyphenyl)-N,6-di-p-tolylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11773803
M. Wt: 479.6 g/mol
InChI Key: IAXXDNDPUGOCIE-UHFFFAOYSA-N
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Description

3-Amino-4-(4-methoxyphenyl)-N,6-di-p-tolylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the thieno[2,3-b]pyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, substituted with amino, methoxyphenyl, and di-p-tolyl groups. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(4-methoxyphenyl)-N,6-di-p-tolylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-aminothieno[2,3-b]pyridine-2-carboxylic acid with 4-methoxybenzaldehyde under acidic conditions, followed by cyclization and subsequent substitution reactions . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(4-methoxyphenyl)-N,6-di-p-tolylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

3-Amino-4-(4-methoxyphenyl)-N,6-di-p-tolylthieno[2,3-b]pyridine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-methoxyphenyl)-N,6-di-p-tolylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

  • 3-Aminothieno[2,3-b]pyridine-2-carboxamide
  • 4-Methoxyphenylthieno[2,3-b]pyridine
  • N,6-Di-p-tolylthieno[2,3-b]pyridine-2-carboxamide

Comparison: Compared to these similar compounds, 3-Amino-4-(4-methoxyphenyl)-N,6-di-p-tolylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl and di-p-tolyl groups enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C29H25N3O2S

Molecular Weight

479.6 g/mol

IUPAC Name

3-amino-4-(4-methoxyphenyl)-N,6-bis(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C29H25N3O2S/c1-17-4-8-20(9-5-17)24-16-23(19-10-14-22(34-3)15-11-19)25-26(30)27(35-29(25)32-24)28(33)31-21-12-6-18(2)7-13-21/h4-16H,30H2,1-3H3,(H,31,33)

InChI Key

IAXXDNDPUGOCIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)OC)C(=C(S3)C(=O)NC5=CC=C(C=C5)C)N

Origin of Product

United States

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